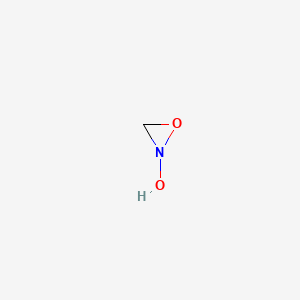

Oxaziridin-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

103368-30-5 |

|---|---|

Molecular Formula |

CH3NO2 |

Molecular Weight |

61.040 g/mol |

IUPAC Name |

2-hydroxyoxaziridine |

InChI |

InChI=1S/CH3NO2/c3-2-1-4-2/h3H,1H2 |

InChI Key |

PEEOWOMVFQLJTD-UHFFFAOYSA-N |

Canonical SMILES |

C1N(O1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxyoxaziridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-hydroxyoxaziridines, a class of strained three-membered heterocyclic compounds containing a nitrogen-oxygen bond. These compounds are valuable intermediates in organic synthesis and have potential applications in medicinal chemistry. This document details the primary synthetic methodologies, experimental protocols, and the key analytical techniques used for their characterization.

Introduction to N-Hydroxyoxaziridines

N-hydroxyoxaziridines are a subclass of oxaziridines characterized by a hydroxyl group attached to the nitrogen atom of the oxaziridine ring. The presence of the N-O bond and the strained three-membered ring imparts unique reactivity to these molecules, making them useful as both oxidizing and aminating agents. Their synthesis and reactivity have been a subject of interest for their potential role in the development of novel synthetic methodologies and as precursors to biologically active molecules.

Synthesis of N-Hydroxyoxaziridines

The most prevalent and established method for the synthesis of N-hydroxyoxaziridines is the oxidation of the corresponding imines. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a commonly employed reagent. Alternative methods, such as the use of nitrile-hydrogen peroxide systems, have also been developed.

General Reaction Scheme: Oxidation of Imines

The general synthesis involves the reaction of an imine with an oxidizing agent, which proceeds through the electrophilic addition of an oxygen atom across the carbon-nitrogen double bond.

Caption: General workflow for the synthesis of N-hydroxyoxaziridines.

Experimental Protocol: Synthesis of N-Alkyloxaziridines via Imine Oxidation

Materials:

-

Appropriate imine (1 mmol)

-

Trichloroacetonitrile (0.1 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

30% Hydrogen peroxide (H₂O₂) (0.2 mmol)

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) (for N-alkylimine oxidation)

-

Tetrabutylammonium bromide (TBAB) (catalytic amount, for N-sulfonyl and N-phosphinoylimines)

Procedure:

-

To a stirred solution of the imine (1 mmol) and trichloroacetonitrile (0.1 mmol) in 10 mL of CH₂Cl₂, add a solution of 30% H₂O₂ (0.2 mmol). For the oxidation of N-alkylimines, sodium bicarbonate is also added to the reaction mixture. For less reactive imines, such as N-sulfonylimines, a catalytic amount of a phase transfer catalyst like TBAB may be required.[1]

-

The solution is allowed to stir for 1 hour at 0 °C.

-

After the reaction is complete, the mixture is washed with 50 mL of water and extracted with CH₂Cl₂.

-

The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield the pure oxaziridine.

Note: The progress of the reaction and the purity of the product can be monitored by ¹H NMR spectroscopy.[1]

Characterization of N-Hydroxyoxaziridines

The structural elucidation and characterization of N-hydroxyoxaziridines rely on a combination of spectroscopic techniques. The most informative methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure of N-hydroxyoxaziridines.

-

¹H NMR: The proton spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts of the protons on the oxaziridine ring are particularly diagnostic.

-

¹³C NMR: The carbon spectrum reveals the number of different carbon environments. The chemical shifts of the carbon atoms in the three-membered ring are characteristic.

Table 1: Representative ¹H and ¹³C NMR Data for Oxaziridine Derivatives

| Compound Class | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| N-Alkyloxaziridines | Methine proton on ring | Varies | Varies | [1] |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Methine proton | 5.76 (s, 1H) | 66.5 | [3] |

| 2-(4-Methoxyphenyl)-2,3-dihydoquinazolin-4(1H)-one | Methine proton | 5.71 (s, 1H) | 66.2 | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For N-hydroxyoxaziridines, key vibrational frequencies to note are:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the oxaziridine ring.

-

N-O Stretch: The stretching vibration of the nitrogen-oxygen bond.

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=O (carbonyl, if present in substituent) | 1670-1820 |

| C=N (imine precursor) | 1640-1690 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the N-hydroxyoxaziridine, which aids in confirming the molecular formula and structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation patterns can be complex due to the strained ring system.

Mechanistic Insights

The oxidation of an imine by a peroxy acid to form an oxaziridine is believed to proceed through a two-step mechanism. This involves the nucleophilic attack of the imine nitrogen on the peroxy acid, followed by an intramolecular cyclization.

Caption: Proposed mechanism for the oxidation of an imine to an oxaziridine.

Conclusion

The synthesis of N-hydroxyoxaziridines is a valuable transformation in organic chemistry, primarily achieved through the oxidation of imines. The characterization of these compounds requires a suite of spectroscopic techniques, with NMR, IR, and mass spectrometry being the most crucial for unambiguous structure determination. This guide provides the foundational knowledge and experimental framework for researchers and professionals working in the field of synthetic and medicinal chemistry to explore the potential of this intriguing class of molecules. Further research into refining synthetic protocols and exploring the reactivity of N-hydroxyoxaziridines is encouraged to unlock their full potential in various chemical and pharmaceutical applications.

References

Mechanism of Oxaziridine Formation from Imines and Peroxy Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, are versatile intermediates and reagents in modern organic synthesis. Their controlled formation from the oxidation of imines by peroxy acids is a cornerstone of their accessibility. This technical guide provides a comprehensive overview of the mechanism of this transformation, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanistic pathways. Understanding the nuances of this reaction is critical for researchers in medicinal chemistry and process development for the targeted synthesis of complex nitrogen-containing molecules.

Introduction

The synthesis of oxaziridines from imines and peroxy acids, first reported by Emmons in 1957, remains a fundamental and widely utilized transformation in organic chemistry.[1] These strained heterocycles are valuable as both chiral auxiliaries and electrophilic oxygen and nitrogen transfer agents.[1][2] The reaction's outcome, including yield and stereoselectivity, is highly dependent on the structure of the imine and the peroxy acid, as well as the reaction conditions. This guide delves into the mechanistic details of this reaction, providing a practical framework for its application in a research and development setting.

The Core Mechanism: A Two-Step Pathway

Experimental and theoretical studies overwhelmingly support a two-step mechanism for the oxidation of imines by peroxy acids, analogous to the Baeyer-Villiger oxidation of ketones.[1][3] While a concerted mechanism has been proposed for certain substrates, the two-step nucleophilic addition-elimination pathway is generally accepted for a broad range of imines, particularly electron-deficient ones.[1][3]

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic oxygen of the peroxy acid. This leads to the formation of a tetrahedral intermediate. Subsequent intramolecular rearrangement and elimination of the carboxylate anion result in the formation of the oxaziridine ring.

For N-alkylimines, a concerted mechanism, similar to the epoxidation of alkenes, can also be at play, and the operative pathway can be influenced by the specific substrates and reaction conditions.[3] The presence of electron-withdrawing groups on the imine nitrogen, such as sulfonyl or phosphinoyl groups, favors the two-step mechanism by increasing the electrophilicity of the imine carbon.[3]

Mandatory Visualization: Reaction Mechanism

Caption: General mechanism of oxaziridine formation.

Quantitative Data on Oxaziridine Synthesis

The efficiency and stereoselectivity of oxaziridine formation are influenced by various factors, including the substituents on the imine, the nature of the oxidizing agent, the solvent, and the temperature. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Oxaziridines using the Trichloroacetonitrile-Hydrogen Peroxide System [3]

| Entry | R1 | R2 | R3 | Time (h) | Conversion (%) | (E/Z) Ratio | Yield (%) |

| 1 | H | Ph | t-Bu | 0.5 | >98 | 100/0 | 85 |

| 2 | H | p-Cl-Ph | t-Bu | 0.5 | >98 | 100/0 | 82 |

| 3 | H | p-NO2-Ph | t-Bu | 0.5 | >98 | 100/0 | 91 |

| 4 | H | Me | t-Bu | 1 | 90 | 100/0 | 75 |

| 5 | H | Ph | i-Pr | 1 | >98 | 85/15 | 80 |

| 6 | H | p-Cl-Ph | i-Pr | 1 | >98 | 82/18 | 78 |

| 7 | H | p-NO2-Ph | i-Pr | 1 | >98 | 90/10 | 85 |

| 8 | H | p-MeO-Ph | i-Pr | 2 | 95 | 80/20 | 70 |

| 9 | H | Ph | c-C6H11 | 1 | >98 | 82/18 | 73 |

Reaction conditions: Imine (1 mmol), CCl3CN (2 mmol), H2O2 (30%, 3 mmol), NaHCO3 (2 mmol), CH2Cl2 (10 mL), 0 °C to room temperature.

Table 2: Synthesis of N-Sulfonyloxaziridines [4][5]

| Entry | R1 | R2 | Oxidizing System | Time | Yield (%) |

| 1 | H | Ph | m-CPBA then m-CPBA/KOH | < 5 min | ~99 |

| 2 | Me | Ph | m-CPBA then m-CPBA/KOH | < 5 min | ~99 |

| 3 | H | p-NO2-Ph | m-CPBA then m-CPBA/KOH | < 5 min | ~99 |

| 4 | H | Ph | Buffered K2CO3, m-CPBA | 1 hr | 88 |

Reaction conditions vary, please refer to the cited literature for specifics.

Experimental Protocols

General Procedure for the Synthesis of 2-tert-Butyl-3-phenyloxaziridine using m-CPBA

This protocol is adapted from established literature procedures.

Materials:

-

N-Benzylidene-tert-butylamine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium sulfite (Na2SO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylidene-tert-butylamine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting imine is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na2SO3 solution (to destroy excess peroxide), saturated aqueous NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis of trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Oxaziridine)[5]

Materials:

-

N-Benzylidenebenzenesulfonamide

-

Potassium carbonate (K2CO3)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Pentane

Procedure:

-

A solution of N-benzylidenebenzenesulfonamide (0.18 mole) in 500 mL of dichloromethane is added to a vigorously stirred, cooled (ice bath) two-phase system of 500 mL of dichloromethane and 500 mL of 0.5 M aqueous potassium carbonate.

-

Solid m-CPBA (80-85%, 0.27 mole) is added in small portions over 30 minutes.

-

The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

-

The organic layer is separated, washed with three 200-mL portions of 5% aqueous sodium hydroxide, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting white solid is triturated with 200 mL of pentane.

-

The crystalline oxaziridine is collected by filtration and air-dried.

Spectroscopic Characterization of Oxaziridines

The formation of the oxaziridine ring can be confirmed by various spectroscopic techniques.

NMR Spectroscopy: The protons on the carbon of the oxaziridine ring typically appear as a singlet in the 1H NMR spectrum. For example, in 2-tert-butyl-3-phenyloxaziridine, the characteristic singlet for the C-H of the oxaziridine ring is observed.

-

¹H NMR (CDCl₃, 300 MHz) of 2-tert-butyl-3-phenyloxaziridine: δ 7.45-7.25 (m, 5H, Ar-H), 4.95 (s, 1H, N-CH-O), 1.10 (s, 9H, t-Bu).

-

¹³C NMR (CDCl₃, 75 MHz) of 2-tert-butyl-3-phenyloxaziridine: δ 136.5, 129.0, 128.4, 127.5, 79.5 (C-O), 60.5 (C-N), 26.5 (CH₃).

IR Spectroscopy: The infrared spectrum of an oxaziridine will show the absence of the C=N stretch of the starting imine (typically around 1640-1690 cm⁻¹) and the presence of characteristic C-O and N-O stretching frequencies. The exact positions of these bands can vary depending on the substitution pattern.

Logical Relationships and Experimental Workflows

Mandatory Visualization: Synthetic Workflow

Caption: A typical experimental workflow for oxaziridine synthesis.

Conclusion

The oxidation of imines with peroxy acids is a robust and versatile method for the synthesis of oxaziridines. A thorough understanding of the predominantly two-step mechanism allows for the rational design of synthetic strategies to control reaction outcomes. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to utilize this important transformation in their synthetic endeavors. Further exploration into enantioselective variants and the development of more sustainable oxidizing systems continue to be active areas of research, promising to expand the utility of oxaziridines in the future.

References

- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system [comptes-rendus.academie-sciences.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data for Substituted Oxaziridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic data for various classes of substituted oxaziridine derivatives. It is designed to serve as a core reference for researchers and professionals involved in the synthesis, characterization, and application of these versatile three-membered heterocyclic compounds. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of experimental workflows to facilitate understanding and application in a laboratory setting.

Introduction to Oxaziridines and their Spectroscopic Characterization

Oxaziridines are a class of organic molecules containing a three-membered ring with one oxygen, one nitrogen, and one carbon atom.[1] The substituents on the nitrogen and carbon atoms significantly influence the stability, reactivity, and spectroscopic properties of these compounds. Common classes include N-alkyl, N-aryl, and N-sulfonyl oxaziridines. Due to their unique strained-ring structure, oxaziridines are valuable reagents in organic synthesis, particularly as electrophilic oxygen and nitrogen transfer agents.[1]

Accurate structural elucidation and characterization are paramount for the effective use of oxaziridine derivatives. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed compilation of spectroscopic data and methodologies for these techniques as applied to substituted oxaziridines.

Spectroscopic Data of Substituted Oxaziridines

The following sections present a summary of key spectroscopic data for different classes of substituted oxaziridines. The data has been compiled from various literature sources and is presented in a standardized format for ease of comparison.

N-Sulfonyl Oxaziridine Derivatives

N-sulfonyl oxaziridines are a widely used class of reagents known for their stability and reactivity in oxidation reactions. The spectroscopic data for a selection of these compounds are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected N-Sulfonyl Oxaziridine Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Phenylsulfonyl-3-phenyloxaziridine | 8.05-7.95 (m, 2H), 7.75-7.65 (m, 1H), 7.60-7.50 (m, 2H), 7.50-7.40 (m, 5H), 5.40 (s, 1H) | 140.0, 135.0, 131.0, 130.0, 129.5, 129.0, 128.5, 78.0 |

| N-(p-Tolylsulfonyl)-3-phenyloxaziridine | 7.85 (d, J=8.0 Hz, 2H), 7.45-7.35 (m, 5H), 7.30 (d, J=8.0 Hz, 2H), 5.35 (s, 1H), 2.45 (s, 3H) | 145.5, 136.5, 131.0, 130.0, 129.5, 129.0, 128.5, 78.0, 21.5 |

| N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine | 8.40 (d, J=9.0 Hz, 2H), 8.20 (d, J=9.0 Hz, 2H), 7.50-7.40 (m, 5H), 5.50 (s, 1H) | 151.0, 145.0, 131.0, 130.5, 130.0, 129.0, 124.5, 77.5 |

Table 2: IR and High-Resolution Mass Spectrometry (HRMS) Data for Selected N-Sulfonyl Oxaziridine Derivatives

| Compound | IR (cm⁻¹) | HRMS (m/z) [M+H]⁺ |

| N-Phenylsulfonyl-3-phenyloxaziridine | 1340 (asym SO₂), 1160 (sym SO₂) | 262.0634 |

| N-(p-Tolylsulfonyl)-3-phenyloxaziridine | 1345 (asym SO₂), 1165 (sym SO₂) | 276.0791 |

| N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine | 1530 (asym NO₂), 1350 (sym NO₂), 1370 (asym SO₂), 1170 (sym SO₂) | 307.0485 |

N-Alkyl and N-Aryl Oxaziridine Derivatives

N-alkyl and N-aryl oxaziridines are another important class of these heterocycles. Their spectroscopic characteristics are influenced by the nature of the alkyl or aryl substituent on the nitrogen atom.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Selected N-Alkyl and N-Aryl Oxaziridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-tert-Butyl-3-phenyloxaziridine | 7.40-7.20 (m, 5H), 4.30 (s, 1H), 1.10 (s, 9H) | 135.0, 129.0, 128.5, 127.0, 80.0, 60.0, 26.0 |

| 2-Methyl-3-propyloxaziridine | 3.60 (t, J=6.0 Hz, 1H), 2.50 (s, 3H), 1.80-1.40 (m, 4H), 0.95 (t, J=7.0 Hz, 3H) | 75.0, 40.0, 35.0, 18.0, 14.0 |

Table 4: Mass Spectrometry Data for a Selected N-Alkyl Oxaziridine Derivative

| Compound | Molecular Formula | Molecular Weight | Key MS Fragmentation Ions (m/z) |

| 2-Methyl-3-propyloxaziridine | C₅H₁₁NO | 101.15 | 101 (M⁺), 86, 72, 58, 43 |

Note: The fragmentation data for 2-methyl-3-propyloxaziridine is sourced from the NIST WebBook.[2]

Experimental Protocols

This section outlines the general methodologies for the spectroscopic analysis of substituted oxaziridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H, ¹³C, and ¹⁵N NMR analysis, approximately 5-10 mg of the oxaziridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, CD₃CN) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping signals with the analyte.

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR: Standard single-pulse experiments are generally sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance signal-to-noise. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁵N NMR: Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR experiments are more time-consuming. Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiments, which are inverse-detected techniques, are often preferred to directly observe the ¹⁵N chemical shifts.[3] These experiments correlate the ¹⁵N nucleus with neighboring protons. For ¹H-¹⁵N HMBC spectroscopy, spectral windows of approximately 8 ppm for ¹H and 300 ppm for ¹⁵N are commonly used.[3]

Infrared (IR) Spectroscopy

-

Thin Film (for liquids or low-melting solids): A drop of the neat liquid or a solution of the solid in a volatile solvent is placed between two salt plates (e.g., NaCl or KBr).[4] The solvent is allowed to evaporate, leaving a thin film of the sample.

-

KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for oxaziridines, particularly for obtaining the mass of the molecular ion with minimal fragmentation.[5] Electron ionization (EI) can also be used and often provides more information about the fragmentation pattern of the molecule.[2]

-

Analysis: For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of selected ions.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and spectroscopic characterization of substituted oxaziridine derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of substituted oxaziridines.

Caption: Detailed workflow for NMR spectroscopic analysis of oxaziridine derivatives.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data and analytical methodologies relevant to substituted oxaziridine derivatives. The tabulated data offers a quick reference for the characterization of these compounds, while the detailed experimental protocols provide practical guidance for researchers. The visualized workflows aim to clarify the logical steps involved in the synthesis and analysis of these important heterocyclic molecules. It is anticipated that this guide will be a valuable tool for scientists and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

References

A Technical Guide to Novel Oxaziridine Compounds: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as versatile reagents and pharmacophores in modern organic chemistry and drug discovery. Their unique strained-ring structure imparts a high degree of reactivity, allowing them to act as efficient oxygen and nitrogen transfer agents. This technical guide provides an in-depth overview of novel oxaziridine compounds, with a focus on their synthesis, characterization through CAS numbers, and their burgeoning role in modulating biological pathways.

Featured Novel Oxaziridine: A Covalent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)

A significant recent development in the field is the discovery of oxaziridine-based covalent inhibitors targeting cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a prominent target in cancer therapy.[1][2][3] One such pioneering compound, identified from a library of oxaziridine fragments, has demonstrated the potential of this class of molecules in developing novel therapeutics.[1][2][3]

Quantitative Data Summary

| Compound Class | Example Compound | CAS Number | Application | Key Quantitative Data |

| N-Alkyl Oxaziridine | 1oxF11 (structure-based name) | Not Yet Assigned | Covalent inhibitor of CDK4 | Data from screening library |

| N-Sulfonyl Oxaziridine | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 63160-13-4 | Asymmetric oxidizing agent | mp 94–95°C (dec) |

| Perfluorinated Oxaziridine | Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine | Not Publicly Available | C-H bond hydroxylation | - |

Experimental Protocols

The synthesis of novel oxaziridines, including those developed as covalent protein ligands, generally follows a two-step sequence involving the formation of an imine followed by its oxidation.[4]

General Synthesis of N-Alkyl Oxaziridines

A common and effective method for the synthesis of N-alkyl oxaziridines involves the oxidation of the corresponding imine with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[4]

Step 1: Imine Formation A primary amine is condensed with an aldehyde or ketone, typically under conditions that facilitate the removal of water, to form the corresponding imine (Schiff base).

Step 2: Oxidation The purified imine is then dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like mCPBA. The reaction is usually carried out at low temperatures to control selectivity and minimize side reactions. The resulting oxaziridine can be purified using standard chromatographic techniques.

Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

This N-sulfonyl oxaziridine is synthesized by the oxidation of the corresponding N-sulfonylimine. A detailed, scalable procedure has been published in Organic Syntheses. The process involves the Baeyer–Villiger-type oxidation of the sulfonimine, which selectively yields the trans-oxaziridine.

Signaling Pathway and Experimental Workflow

CDK4 Signaling Pathway and Inhibition by a Novel Oxaziridine

Novel oxaziridine-based covalent ligands have been identified that target a functional allosteric methionine site on CDK4.[1][2][3] This interaction inhibits the kinase activity of CDK4, which in turn blocks the phosphorylation of the retinoblastoma (Rb) protein. The hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.[1][5]

Caption: CDK4 signaling pathway and its inhibition by a novel oxaziridine compound.

Experimental Workflow for Identifying Covalent Oxaziridine Ligands

The discovery of novel oxaziridine inhibitors of CDK4 was enabled by an activity-based protein profiling (ABPP) platform.[1][2][3] This workflow involves the screening of a library of oxaziridine fragments against the target protein to identify covalent modifiers.

Caption: Experimental workflow for the discovery of covalent oxaziridine ligands.

References

- 1. An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Oxaziridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Thermodynamic Stability of the Oxaziridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxaziridine ring, a three-membered heterocycle containing nitrogen, oxygen, and carbon, is a cornerstone of modern synthetic chemistry, offering unique pathways for stereoselective oxidation and amination reactions. However, the inherent ring strain and the nature of its heteroatomic bonds present a delicate balance between stability and reactivity. This guide provides a comprehensive technical overview of the thermodynamic stability of the oxaziridine ring, compiling quantitative data, detailing experimental and computational methodologies for its assessment, and visualizing key chemical processes.

Core Thermodynamic Parameters

The thermodynamic stability of the oxaziridine ring is fundamentally governed by its high ring strain, the relative strengths of its constituent bonds (N-O, C-N, C-O), and the energetic barriers to various modes of decomposition or rearrangement.

Ring Strain Energy

The three-membered ring structure of oxaziridine results in significant angle and torsional strain. This stored potential energy is a primary driver of its reactivity. The ring strain energy of oxaziridines is comparable to that of other highly strained three-membered rings.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Citation |

| Ring Strain Energy | ~24-31 | ~100-130 | [1] |

Bond Dissociation Energies (BDEs)

The relative weakness of the N-O bond is a hallmark of the oxaziridine ring and is central to its utility as an oxygen transfer agent.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the BDEs of the bonds within the oxaziridine ring. It is important to note that these values can be significantly influenced by the substituents on the carbon and nitrogen atoms.

| Bond | Substituent Context | Calculated BDE (kcal/mol) | Computational Method |

| N-O | Unsubstituted Oxaziridine | Value not consistently reported in searches | DFT (B3LYP/6-311++G(d,p)) |

| N-O | N-Sulfonyloxaziridines | Lowered due to electron-withdrawing group | - |

| C-N | Unsubstituted Oxaziridine | Value not consistently reported in searches | DFT (B3LYP/6-311++G(d,p)) |

| C-O | Unsubstituted Oxaziridine | Value not consistently reported in searches | DFT (B3LYP/6-311++G(d,p)) |

Note: The lack of specific, consistently reported BDE values for the parent oxaziridine ring in the initial searches highlights a gap in easily accessible experimental data. Computational studies provide the most insight, with the understanding that the N-O bond is the weakest link.

Barriers to Nitrogen Inversion

A key feature contributing to the utility of oxaziridines in asymmetric synthesis is the often high barrier to pyramidal inversion at the nitrogen atom. This allows for the existence of configurationally stable, chiral nitrogen centers. The magnitude of this barrier is highly dependent on the nature of the substituent on the nitrogen atom.[1][2]

| Oxaziridine Type | Substituent (R in N-R) | Inversion Barrier (ΔG‡) (kcal/mol) | Inversion Barrier (ΔG‡) (kJ/mol) | Citation |

| N-Alkyl | e.g., tert-Butyl | 25–32 | 105–134 | [2] |

| N-Aryl | e.g., Phenyl | Similar to N-Alkyl | - | [1] |

| N-Sulfonyl | e.g., Phenylsulfonyl | ~20 | ~84 | [2] |

| N-Acyl | e.g., Acetyl | 10.3 | 43.1 | [2][3] |

| N-Phosphinoyl | e.g., Diphenylphosphinoyl | ~13 | ~54 | [4] |

The significantly lower inversion barriers for N-sulfonyl and N-acyl oxaziridines are attributed to the stabilization of the planar transition state through conjugation.[2]

Thermal and Photochemical Stability

Oxaziridines can undergo rearrangement or decomposition upon exposure to heat or light. These transformations are dictated by the relative strengths of the ring bonds and the stability of the resulting intermediates or products.

Thermal Rearrangement

The most common thermal reaction of oxaziridines is isomerization to the corresponding nitrone. This process is believed to proceed through the homolytic cleavage of the C-O bond.

| Reaction | Oxaziridine Substituents | Activation Energy (Ea) (kcal/mol) | Activation Energy (Ea) (kJ/mol) | Citation |

| Isomerization to Nitrone | 2-tert-Butyl-3-phenyloxazirane | ~27-35 (computationally derived for reverse reaction) | ~113-146 | [5] |

| Isomerization of N-substituted pyrazoles (for comparison) | Diarylpyrazoles | 50.7 ± 2.7 | 212.1 ± 11.3 | [6] |

Photochemical Rearrangement

Irradiation with UV light can also induce rearrangement of oxaziridines, often proceeding via a radical mechanism initiated by N-O or C-O bond cleavage.[1] Spirocyclic oxaziridines, for instance, can undergo ring expansion to lactams upon photolysis.[1]

Experimental and Computational Protocols

The quantitative data presented in this guide are the result of rigorous experimental and computational methods. Below are detailed overviews of the key techniques employed.

Bomb Calorimetry for Determination of Heat of Formation and Ring Strain

Principle: Bomb calorimetry measures the heat of combustion of a substance at constant volume. The standard enthalpy of formation (ΔHf°) can then be derived from the heat of combustion. The ring strain energy is subsequently calculated by comparing the experimental ΔHf° with a theoretical strain-free value, often derived from group additivity methods.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically < 1 g) of the purified oxaziridine derivative is pressed into a pellet.[7] A fuse wire of known length and heat of combustion is placed in firm contact with the pellet.[7]

-

Bomb Assembly: The pellet and fuse wire are placed in a sample pan inside a high-pressure stainless-steel vessel, the "bomb."[8] The bomb is then sealed and pressurized with a large excess of pure oxygen (typically up to 30 atm).[7]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container (a dewar). A precision thermometer and a stirrer are also placed in the water.[8][9]

-

Combustion and Data Acquisition: The temperature of the water is monitored at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[9] The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion, and then for a period after the maximum temperature is reached to establish a cooling curve.[9]

-

Calculations:

-

The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (bomb, water, dewar). The heat capacity is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from the nitrogen in the sample).

-

From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) are calculated.

-

Dynamic NMR Spectroscopy for Measuring Nitrogen Inversion Barriers

Principle: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is used to study the kinetics of processes that cause conformational or configurational changes in molecules, such as nitrogen inversion. If the rate of inversion is on the timescale of the NMR experiment, changes in the NMR spectrum (e.g., line broadening, coalescence) can be observed as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A solution of the chiral oxaziridine in a suitable deuterated solvent is prepared.

-

Variable-Temperature NMR: A series of NMR spectra (typically ¹H or ¹⁹F) are acquired over a range of temperatures.

-

Data Analysis:

-

At low temperatures, where inversion is slow on the NMR timescale, separate signals may be observed for diastereotopic protons or other nuclei in the two enantiomeric or diastereomeric forms.

-

As the temperature is increased, the rate of inversion increases, causing the signals to broaden.

-

At the coalescence temperature (Tc), the two signals merge into a single broad peak.

-

At higher temperatures, the inversion is fast, and a single, sharp, time-averaged signal is observed.

-

-

Calculation of Activation Energy: The rate constant (k) for the inversion process at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡) at Tc can then be determined using the Eyring equation. By performing a full line-shape analysis at multiple temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be obtained.

Density Functional Theory (DFT) for Thermochemical Calculations

Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate thermodynamic properties such as bond dissociation energies and activation energies for chemical reactions.

Computational Protocol (A General Guide):

-

Structure Optimization:

-

Frequency Calculation:

-

A vibrational frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[12]

-

-

Bond Dissociation Energy (BDE) Calculation:

-

The BDE of a specific bond (e.g., N-O) is calculated as the difference in the electronic energies (with ZPVE corrections) of the products of homolytic bond cleavage (two radicals) and the parent oxaziridine molecule.[13][14]

-

BDE = E(Radical1) + E(Radical2) - E(Oxaziridine)

-

High-level composite methods like G4 or CBS-QB3 can provide more accurate BDEs.[15]

-

-

Activation Energy (Ea) Calculation:

-

To determine the activation energy for a reaction (e.g., thermal isomerization to a nitrone), the transition state (TS) structure connecting the reactant and product must be located.

-

A TS search algorithm is used to find this first-order saddle point on the potential energy surface.

-

A frequency calculation on the TS geometry is performed to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.

-

The activation energy is the difference in energy (with ZPVE corrections) between the transition state and the reactant.[6]

-

Visualizing Key Processes

Graphviz diagrams are provided below to illustrate important logical and experimental workflows related to the study and application of oxaziridines.

Conclusion

The thermodynamic stability of the oxaziridine ring is a multifaceted topic, characterized by a delicate interplay of ring strain, bond energies, and substituent effects. While inherently reactive due to significant ring strain and a weak N-O bond, the stability can be modulated, and in the case of N-alkyl and N-aryl derivatives, high barriers to nitrogen inversion allow for their application in asymmetric synthesis. A thorough understanding of these thermodynamic principles, gained through the experimental and computational methods detailed in this guide, is crucial for the rational design of new oxaziridine-based reagents and their effective application in the synthesis of complex molecules in academic and industrial research.

References

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. scimed.co.uk [scimed.co.uk]

- 9. Bomb Calorimetry [userpages.umbc.edu]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Three-Membered Ring: An In-depth Technical Guide to the Discovery and History of Oxaziridine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, have carved a unique niche in the landscape of synthetic organic chemistry. First unveiled in the mid-20th century, their journey from a chemical curiosity to indispensable reagents has been marked by pivotal discoveries and the elucidation of their distinct reactivity. This technical guide provides a comprehensive overview of the history of oxaziridine chemistry, from their initial synthesis to the development of highly selective and asymmetric reagents. It details the fundamental reaction mechanisms, provides robust experimental protocols for the synthesis of key oxaziridine classes, and presents quantitative data on their synthetic applications, particularly in the realm of stereoselective oxidations.

A Historical Perspective: From Discovery to Sophisticated Reagents

The story of oxaziridines begins in the mid-1950s with the pioneering work of William D. Emmons, who first reported the synthesis of these strained heterocycles. Subsequent contributions from Krimm, Horner, and Jürgens further explored this new class of compounds, noting their unusual reactivity where both nitrogen and oxygen could behave contrary to their typical polarities.

A paradigm shift in oxaziridine chemistry occurred in the late 1970s and early 1980s with the advent of N-sulfonyloxaziridines, developed by the research group of Franklin A. Davis. These reagents, often referred to as "Davis oxaziridines," proved to be highly efficient and selective electrophilic oxygen transfer agents, dramatically expanding the synthetic utility of the oxaziridine scaffold. The introduction of chiral, camphor-derived N-sulfonyloxaziridines further revolutionized the field, enabling highly enantioselective hydroxylations of enolates, a reaction that has found application in the total synthesis of complex natural products like taxol.

Beyond the realm of fine chemical synthesis, oxaziridines play a crucial role as intermediates in the industrial production of hydrazine via the Peroxide process, a method that generates millions of kilograms of hydrazine annually.

The Chemistry of Oxaziridines: Synthesis and Reactivity

The synthetic utility of oxaziridines stems from their strained three-membered ring and the relatively weak N-O bond, which allows for the electrophilic transfer of either an oxygen or a nitrogen atom. The chemoselectivity of this transfer is largely dictated by the nature of the substituent on the nitrogen atom.

Synthesis of Oxaziridines

The most common method for the synthesis of N-H, N-alkyl, and N-aryl oxaziridines is the oxidation of the corresponding imines with a peracid, such as meta-chloroperbenzoic acid (m-CPBA). N-Sulfonyloxaziridines are similarly prepared by the oxidation of N-sulfonylimines.

Caption: General synthetic route to N-sulfonyloxaziridines via imine oxidation.

Reactivity of Oxaziridines

The reactivity of an oxaziridine is primarily governed by the electronic nature of the N-substituent.

-

Oxygen Transfer: When the nitrogen atom is substituted with an electron-withdrawing group, such as a sulfonyl group (in Davis reagents), the oxygen atom becomes the primary site of electrophilic attack. These reagents are excellent for the α-hydroxylation of enolates, the epoxidation of alkenes, and the oxidation of heteroatoms.

-

Nitrogen Transfer: Conversely, oxaziridines with small, non-electron-withdrawing substituents on the nitrogen, such as N-H or N-alkyl groups, can act as electrophilic aminating agents.

Caption: Factors influencing the chemoselectivity of oxaziridine reactions.

Key Synthetic Applications and Quantitative Data

The most significant application of oxaziridines in modern organic synthesis is the enantioselective α-hydroxylation of carbonyl compounds.

Asymmetric α-Hydroxylation of Ketone Enolates

The use of chiral (camphorsulfonyl)oxaziridines allows for the highly enantioselective synthesis of α-hydroxy ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis. The stereochemical outcome of the reaction is dependent on the enolate geometry, the structure of the oxaziridine, and the reaction conditions.

Table 1: Asymmetric Hydroxylation of Acyclic Ketone Enolates with (+)-(Camphorsulfonyl)oxaziridine [1]

| Substrate (Ketone) | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| Propiophenone | LDA | 85 | 95 |

| 2-Methylpropiophenone | LDA | 75 | 9 |

| 2,2-Dimethylpropiophenone | LDA | 60 | 21 |

| Deoxybenzoin | LDA | 90 | >98 |

Table 2: Asymmetric Hydroxylation of Cyclic Ketone Enolates with Chiral Camphorsulfonyl Oxaziridines [1]

| Substrate (Ketone) | Oxaziridine | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Methyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | LDA | 88 | 92 |

| 2-Phenyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | LDA | 92 | 96 |

| 8-Methoxy-2-methyl-1-tetralone | (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | LDA | 85 | >95 |

| 5-Methoxy-2,2-dimethyl-1-indanone | (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | LDA | 78 | >95 |

Detailed Experimental Protocols

Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Reagent)

This procedure details the synthesis of a foundational Davis reagent.

A. N-Benzylidenebenzenesulfonamide:

-

To a 3-L, one-necked, round-bottomed flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under an argon atmosphere, add 150 g of powdered 5Å molecular sieves, 2.0 g of Amberlyst 15 ion-exchange resin, 157 g of benzenesulfonamide, 1650 mL of dry toluene, and 107.5 g of freshly distilled benzaldehyde.

-

Heat the mixture to reflux with stirring. Periodically remove the collected water from the Dean-Stark trap and continue refluxing until water separation ceases (approximately 16 hours).

-

Cool the reaction mixture to room temperature and filter to remove the insoluble materials. Wash the residue with toluene.

-

Concentrate the filtrate using a rotary evaporator to yield a thick, oily residue that typically solidifies upon standing.

-

Triturate the residue with 800 mL of pentane, break up the solid, and collect by filtration. Wash the solid with pentane and air-dry to afford the N-benzylidenebenzenesulfonamide. The crude product is of sufficient purity for the next step. A yield of 78% can be achieved after recrystallization from ethyl acetate/pentane.

B. (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine:

-

Equip a 5-L, three-necked flask with a mechanical stirrer and an addition funnel.

-

Charge the flask with 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride, and 122.5 g of N-benzylidenebenzenesulfonamide dissolved in 380 mL of chloroform.

-

Cool the vigorously stirred mixture to 0–5 °C in an ice bath.

-

Add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid (m-CPBA) in 1000 mL of chloroform dropwise over approximately 1 hour, maintaining the temperature at 0–5 °C.

-

After the addition is complete, stir the mixture for an additional hour at this temperature.

-

Separate the chloroform layer and wash it successively with cold water, 10% aqueous sodium sulfite solution, water, and saturated sodium chloride solution.

-

Dry the chloroform solution over anhydrous potassium carbonate for 2 hours, filter, and remove the solvent using a rotary evaporator at a bath temperature below 40 °C.

-

The resulting white crystalline oxaziridine is cooled overnight in a refrigerator, collected by filtration, washed with pentane, and air-dried. A second crop can be obtained from the mother liquor. The combined yield is typically around 88%.

α-Hydroxylation of a Ketone Enolate

The following is a general procedure for the α-hydroxylation of a ketone using a Davis reagent.

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), 1.1 mmol) in THF dropwise via syringe.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add a solution of the N-sulfonyloxaziridine (1.2 mmol) in THF dropwise.

-

Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.

Mechanistic Insights and Visualizations

Mechanism of the Davis Oxidation

The α-hydroxylation of enolates with N-sulfonyloxaziridines proceeds through a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine in an SN2-type mechanism. This is followed by the collapse of the resulting intermediate to form the α-hydroxy carbonyl compound and the corresponding sulfinimine.

Caption: The SN2 mechanism of the Davis α-hydroxylation of enolates.

Photochemical Rearrangement of Oxaziridines

Oxaziridines can undergo photochemical rearrangement to form lactams. This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the weak N-O bond upon UV irradiation.

Caption: Simplified pathway for the photochemical rearrangement of oxaziridines to lactams.

Conclusion

From their serendipitous discovery to their current status as sophisticated tools for asymmetric synthesis, oxaziridines have had a remarkable journey. The development of stable, crystalline, and highly enantioselective N-sulfonyloxaziridine reagents has cemented their place in the synthetic chemist's toolbox. The ability to predictably and selectively introduce a hydroxyl group at the α-position of a carbonyl compound with high stereocontrol is a testament to the power of these small, strained heterocycles. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the legacy of Emmons and Davis will undoubtedly continue to inspire new innovations in the field of oxaziridine chemistry.

References

"introduction to electrophilic oxygen transfer reagents"

An In-depth Technical Guide to Electrophilic Oxygen Transfer Reagents for Researchers, Scientists, and Drug Development Professionals.

Electrophilic oxygen transfer reagents are a critical class of compounds in modern organic synthesis, enabling the introduction of an oxygen atom into a wide range of organic molecules. These reagents are characterized by the presence of an electron-deficient oxygen atom, rendering it susceptible to attack by nucleophilic substrates such as alkenes, sulfides, and enolates. The ability to selectively deliver an oxygen atom is fundamental to the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the major classes of electrophilic oxygen transfer reagents, their mechanisms of action, and practical considerations for their use in a research and development setting.

Major Classes of Electrophilic Oxygen Transfer Reagents

The most commonly employed electrophilic oxygen transfer reagents can be broadly categorized into three main classes: peroxy acids, dioxiranes, and metal-oxo complexes. Each class offers a unique profile of reactivity, selectivity, and substrate scope.

Peroxy Acids

Peroxy acids, also known as peracids, are organic compounds that contain the acidic −C(O)OOH functional group. They are widely used for the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of heteroatoms.

Mechanism of Epoxidation: The most accepted mechanism for alkene epoxidation by peroxy acids is the "butterfly mechanism," a concerted process where the oxygen atom is transferred to the double bond.

Caption: Concerted "butterfly" mechanism of alkene epoxidation by a peroxy acid.

Common Peroxy Acids:

| Reagent | Abbreviation | Oxidizing Power | Stability |

| meta-Chloroperoxybenzoic acid | m-CPBA | High | Good |

| Peroxyacetic acid | PAA | Moderate | Moderate |

| Trifluoroperacetic acid | TFPAA | Very High | Low |

| Magnesium monoperoxyphthalate | MMPP | Moderate | High |

Dioxiranes

Dioxiranes are three-membered cyclic peroxides that are highly effective for a variety of oxidation reactions. They are typically generated in situ from a ketone and a potassium peroxymonosulfate (Oxone). Dimethyldioxirane (DMDO) and trifluoromethyl-methyldioxirane are two of the most commonly used dioxiranes.

Mechanism of Oxygen Transfer: The oxygen transfer from a dioxirane is a concerted process, similar to that of peroxy acids, but often with higher reactivity and selectivity.

Caption: General workflow for oxidation using a dioxirane reagent.

Comparison of Common Dioxiranes:

| Reagent | Source | Reactivity | Handling |

| Dimethyldioxirane | Acetone + Oxone | High | In situ generation |

| Trifluoromethyl-methyldioxirane | Trifluoroacetone + Oxone | Very High | In situ generation |

Experimental Protocols

General Procedure for Alkene Epoxidation using m-CPBA

-

Dissolution: Dissolve the alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.1-1.5 equiv) portion-wise over 5-10 minutes. The purity of commercial m-CPBA is typically around 70-77%, so the amount should be adjusted accordingly.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.

-

Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

In Situ Generation and Use of Dimethyldioxirane (DMDO)

-

Preparation of DMDO Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, prepare a buffered solution of Oxone (potassium peroxymonosulfate) in water. Add acetone to this solution. The DMDO is co-distilled with acetone under reduced pressure and collected in a cold trap.

-

Titration: Determine the concentration of the DMDO solution by reacting an aliquot with a known amount of a standard sulfide and analyzing the amount of sulfoxide formed by NMR or GC.

-

Oxidation Reaction: To a solution of the substrate in a suitable solvent (e.g., acetone, dichloromethane), add the standardized DMDO solution at the desired temperature (typically 0 °C to room temperature).

-

Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, the solvent can be removed under reduced pressure as the byproducts (acetone and water) are volatile. Further purification is often unnecessary but can be performed if needed.

Signaling Pathways in Drug Metabolism

Electrophilic oxygen transfer reactions are central to the metabolic activation of many xenobiotics, including drugs, by cytochrome P450 enzymes. These enzymes utilize a metal-oxo (iron-oxo) species to effect oxidations. Understanding these pathways is crucial in drug development to predict metabolic fate and potential toxicity.

"basic principles of stereoselective oxidation with oxaziridines"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of stereoselective oxidation reactions utilizing oxaziridines. Oxaziridines, particularly chiral N-sulfonyloxaziridines and their derivatives, have emerged as powerful and versatile reagents in modern asymmetric synthesis. Their ability to deliver an oxygen atom to a variety of nucleophiles with high levels of stereocontrol makes them invaluable tools in the construction of complex chiral molecules, including active pharmaceutical ingredients. This guide will delve into the core mechanisms, showcase the quantitative performance of key oxaziridine reagents, and provide detailed experimental protocols for their application.

Core Principles of Oxaziridine-Mediated Oxidation

The oxidizing power of oxaziridines stems from the strained three-membered ring containing a relatively weak N-O bond. The presence of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group in the case of Davis reagents, enhances the electrophilicity of the oxygen atom, facilitating its transfer to a nucleophile.

The generally accepted mechanism for the oxidation of a nucleophile, such as an enolate, by an N-sulfonyloxaziridine proceeds via an SN2-type pathway. The nucleophile attacks the electrophilic oxygen atom of the oxaziridine, leading to the cleavage of the N-O bond. This transfer results in the formation of the oxidized substrate and a byproduct, typically a sulfinimine. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophile's approach to the oxaziridine oxygen, which can be influenced by steric and electronic factors of both the substrate and the oxidant.

Quantitative Data on Stereoselective Oxidations

The following tables summarize the performance of various chiral oxaziridines in key stereoselective oxidation reactions.

Table 1: Enantioselective α-Hydroxylation of Carbonyl Compounds

| Substrate (Enolate Precursor) | Chiral Oxaziridine/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 3-Aryl-2-oxindoles | Racemic saccharin-derived oxaziridine / Chiral DBFOX-Zn(II) complex | Up to 97 | Up to 97 | [1] |

| Racemic Malonates | Racemic Oxaziridine / (R,R)-DBFOX-Ph/Ni(II) complex | High | Up to 98 | [1] |

| β-Keto Esters | Racemic Oxaziridines / Chiral bifunctional urea-containing ammonium salt | Good | 82–97 | [1] |

| β-Keto Esters and β-Dicarbonyls | Racemic Oxaziridines / Chiral guanidine catalyst | Excellent | Not specified | [1][2] |

| Various β-Keto Esters | Racemic N-sulfonyloxaziridine / Chiral titanium complex | High | Up to 94 | [1] |

| Propiophenone Enolate | (+)-(Camphorylsulfonyl)oxaziridine | 85 | 95 | [3] |

| 2-Methyl-1-tetralone Enolate | (+)-(Camphorylsulfonyl)oxaziridine | 90 | 90 | [3] |

Table 2: Enantioselective Oxidation of Sulfides

| Substrate | Chiral Oxaziridine/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Various Sulfides | Chiral Oxaziridinium Salt | Good | Up to >99 | [1][4] |

| Sulfide Precursor to (R)-Lansoprazole | Chiral Oxaziridinium Salt | 60 | 97 | [1] |

| Thioanisole | (+)-(Camphorylsulfonyl)oxaziridine | 85 | 48 | [3] |

| Methyl p-tolyl sulfide | (+)-(Camphorylsulfonyl)oxaziridine | 90 | 35 | [3] |

| Various Sulfides | Chiral N-alkyl oxaziridine with Methanesulfonic acid | Not specified | Not specified | [1] |

Key Experimental Protocols

Protocol 1: Preparation and Use of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine for Asymmetric α-Hydroxylation

This protocol details the synthesis of the chiral oxaziridine and its subsequent use in the asymmetric hydroxylation of a ketone enolate.

Part A: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This synthesis is a four-step process starting from (1S)-(+)-10-camphorsulfonic acid. For the purpose of this guide, we will focus on the final oxidation step.

-

Reaction: Oxidation of (-)-(Camphorsulfonyl)imine to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.

-

Reagents and Equipment:

-

(-)-(Camphorsulfonyl)imine

-

Potassium carbonate (K₂CO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Toluene

-

Water

-

5-L three-necked, round-bottomed Morton flask with a mechanical stirrer

-

-

Procedure:

-

A solution of 34.1 g (0.15 mol) of (-)-(camphorsulfonyl)imine in 1 L of toluene is prepared in the 5-L Morton flask.

-

A solution of 124.2 g (0.9 mol) of potassium carbonate in 1 L of water is added to the flask.

-

The biphasic mixture is stirred vigorously (at least 500 rpm) for 15 minutes.

-

A solution of 184.5 g (0.3 mol) of Oxone® in 1 L of water is added to the reaction mixture over a period of 1-1.5 hours at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The stirring is continued until all the imine is consumed.

-

Once the reaction is complete, the layers are separated. The aqueous layer is extracted with two 200-mL portions of toluene.

-

The combined organic layers are washed with 200 mL of 10% aqueous sodium bisulfite solution, followed by 200 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (+)-(camphorylsulfonyl)oxaziridine is purified by recrystallization from absolute ethanol to afford white crystals.

-

Part B: Asymmetric α-Hydroxylation of a Propiophenone Enolate

-

Reagents and Equipment:

-

Propiophenone

-

Lithium diisopropylamide (LDA)

-

(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for reactions under inert atmosphere

-

-

Procedure:

-

A solution of propiophenone (1.0 mmol) in 10 mL of anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of LDA (1.1 mmol) in THF is added dropwise to the ketone solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

-

A solution of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine (1.2 mmol) in 5 mL of anhydrous THF is added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of 10 mL of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with three 20-mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the α-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.

-

Visualizations of Key Concepts

The following diagrams illustrate the core mechanistic principles and relationships in stereoselective oxidation with oxaziridines.

Caption: Mechanism of oxygen transfer from an N-sulfonyloxaziridine to an enolate.

Caption: Catalytic cycle for stereoselective oxidation with in situ generated oxaziridine.

Caption: Logical relationship of factors influencing the stereochemical outcome.

References

The Versatile World of Oxaziridines: An In-depth Technical Guide to N-H, N-Alkyl, and N-Aryl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Oxaziridines, three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom, represent a fascinating and highly reactive class of molecules. Their inherent ring strain and weak N-O bond endow them with unique chemical properties, making them powerful reagents in modern organic synthesis. This technical guide provides a comprehensive exploration of the scope of N-H, N-alkyl, and N-aryl oxaziridines, with a focus on their synthesis, reactivity, and applications, particularly in the realm of drug discovery and development.

Core Concepts: Synthesis and Reactivity

The utility of oxaziridines is profoundly influenced by the substituent on the nitrogen atom, which dictates their stability and preferred reaction pathways. The primary synthetic routes to N-H, N-alkyl, and N-aryl oxaziridines involve the oxidation of imines with peracids, such as meta-chloroperbenzoic acid (m-CPBA), or the amination of carbonyl compounds.[1][2]

The reactivity of oxaziridines is characterized by two main competing pathways: electrophilic oxygen transfer and electrophilic nitrogen transfer.[2] The nature of the nitrogen substituent plays a crucial role in determining the outcome of their reactions with nucleophiles.

-

Oxygen Transfer: Oxaziridines with electron-withdrawing groups on the nitrogen, such as N-sulfonyl derivatives (a class not covered in-depth here but important for context), are potent oxygen transfer agents.[3][4] This reactivity is harnessed in a variety of oxidative transformations.

-

Nitrogen Transfer: In contrast, N-H, N-alkyl, and N-aryl oxaziridines, particularly those with small substituents on the nitrogen, are more inclined to act as electrophilic aminating agents.[3][5] This nitrogen transfer ability is of significant interest for the introduction of nitrogen-containing functionalities into organic molecules, a common requirement in pharmaceutical chemistry.[6]

Beyond these primary pathways, oxaziridines can also participate in rearrangement reactions, often initiated by photochemistry or transition metals, and cycloaddition reactions.[2]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the synthesis and key reactions of N-H, N-alkyl, and N-aryl oxaziridines, providing a comparative snapshot of their efficiencies and selectivities.

Table 1: Synthesis of N-H, N-Alkyl, and N-Aryl Oxaziridines

| Oxaziridine Type | Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-H | Cyclohexanone Imine | Sodium Hypochlorite/Ammonia | Dichloromethane | 0 - 25 | 50-70 | [7] |

| N-Alkyl | N-tert-Butylimine of Benzaldehyde | m-CPBA | Dichloromethane | 25 | >95 | [4] |

| N-Alkyl | N-Benzylimine of p-Anisaldehyde | m-CPBA | Dichloromethane | 25 | 85 | [4] |

| N-Aryl | N-(p-Tolyl)imine of Benzaldehyde | m-CPBA | Chloroform | 25 | 78 | |

| N-Aryl (Photochemical) | Aryl/Aryl Diazoalkane & Nitrosoarene | Visible Light | Dichloromethane | 25 | 60-95 |

Table 2: Asymmetric Oxygen Transfer Reactions with Chiral N-Alkyl Oxaziridines

| Substrate | Chiral Oxaziridine | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Thioanisole | Camphorsulfonyl Oxaziridine | (R)-Methyl phenyl sulfoxide | 95 | 95 | [3] |

| Prochiral Enolate | Camphorsulfonyl Oxaziridine | α-Hydroxy Ketone | 77-91 | up to 99 (dr) | [2] |

Table 3: Electrophilic Amination Reactions with N-H and N-Alkyl Oxaziridines

| Nucleophile | Oxaziridine | Product | Yield (%) | Reference |

| Grignard Reagent | N-H Oxaziridine | Primary Amine | 60-93 | [8] |

| Organozinc Reagent | N-Boc-Oxaziridine | N-Boc Protected Amine | 50-85 | [7] |

| Primary Amine | Diethylketomalonate-derived Oxaziridine | N-Boc Hydrazine | 70-95 | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of oxaziridine chemistry. Below are representative protocols for the synthesis of an N-alkyl oxaziridine and a key amination reaction.

Synthesis of 2-tert-Butyl-3-phenyloxaziridine (an N-Alkyl Oxaziridine)

Materials:

-

N-tert-Butylbenzaldimine

-

meta-Chloroperbenzoic acid (m-CPBA, 77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-tert-butylbenzaldimine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to afford the crude oxaziridine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Electrophilic Amination of a Grignard Reagent with an N-H Oxaziridine

Materials:

-

Aryl or alkyl magnesium bromide (Grignard reagent, 1.0 M in THF)

-

(1R,2S,5R)-2-tert-Butyl-3-methyl-1,3-oxazolidine-4-one derived N-H oxaziridine

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the N-H oxaziridine (1.2 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add the Grignard reagent (1.0 eq) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

To isolate the free amine, extract the organic layer with 1 M HCl.

-

Basify the aqueous layer with 1 M NaOH and extract with diethyl ether.

-

Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate to yield the primary amine.[8]

Visualizing the Chemistry of Oxaziridines

The following diagrams, generated using the DOT language, illustrate key concepts in oxaziridine chemistry.

References

- 1. An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxaziridine - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. rdw.rowan.edu [rdw.rowan.edu]

- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enantioselective α-Hydroxylation of Enolates using Camphorsulfonyl-oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective α-hydroxylation of carbonyl compounds is a cornerstone transformation in modern organic synthesis, providing access to chiral α-hydroxy carbonyl moieties that are prevalent in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Among the various methods developed for this purpose, the use of N-sulfonyloxaziridines, particularly camphor-derived chiral oxaziridines, has emerged as a powerful and reliable strategy for the direct and highly stereocontrolled introduction of a hydroxyl group adjacent to a carbonyl functionality.[1][2]

This document provides detailed application notes and experimental protocols for the enantioselective α-hydroxylation of enolates utilizing camphorsulfonyloxaziridines. These reagents, developed by Franklin A. Davis and coworkers, are neutral, electrophilic oxidizing agents that efficiently transfer an oxygen atom to a range of nucleophiles, including enolates.[1][3] The inherent chirality of the camphor backbone allows for excellent facial discrimination of the prochiral enolate, leading to high enantioselectivities in the resulting α-hydroxy carbonyl products.[4]

Reaction Mechanism and Stereochemical Model

The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring in an SN2-type mechanism. This leads to the formation of a hemiaminal intermediate which then fragments to yield the desired α-hydroxy carbonyl compound and the corresponding sulfonylimine. The stereochemical outcome of the reaction is dictated by the steric and electronic interactions in the transition state, where the chiral scaffolding of the camphorsulfonyloxaziridine directs the approach of the enolate.

A proposed transition state model suggests that the enolate approaches the oxaziridine from the less sterically hindered face, away from the bulky camphor skeleton. Chelation between the enolate cation and the sulfonyl and/or ether oxygen atoms of modified oxaziridines can further rigidify the transition state, enhancing stereoselectivity.[4][5]

Reagent Synthesis and Handling

The most commonly used reagents are (+)-(2R,8aS)-(10-camphorylsulfonyl)oxaziridine and its enantiomer, as well as derivatives with modifications on the camphor skeleton designed to improve stereoselectivity for specific substrates.[4][6] These reagents are commercially available but can also be synthesized in the laboratory.